1-Boc-5,5-dimethyl-3-piperidone
Overview
Description
1-Boc-5,5-dimethyl-3-piperidone is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharma building block .
Molecular Structure Analysis
The IUPAC name of 1-Boc-5,5-dimethyl-3-piperidone is tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate . The molecular formula is C12H21NO3 and the molecular weight is 227.3 .Scientific Research Applications
Antitumor Properties
A study by Makarov et al. (2016) synthesized novel phosphonate derivatives of 3,5-bis(arylidene)-4-piperidone, displaying significant inhibitory properties toward various human cancer cell lines. This research suggests the potential of 1-Boc-5,5-dimethyl-3-piperidone derivatives in developing antitumor agents (Makarov et al., 2016).
Synthesis of Chiral Intermediates
Chen et al. (2017) identified an (R)-specific carbonyl reductase for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine, a critical chiral intermediate in pharmaceuticals. This enzyme-mediated process offers a green, high-yield method for producing chiral compounds, highlighting the applicability of 1-Boc-piperidone derivatives in synthesizing pharmaceutical intermediates (Chen et al., 2017).
Asymmetric Syntheses
Vu et al. (2014) reported the asymmetric syntheses of (+)-myrtine and alkaloid (+)-241D using a strategy based on N-Boc-directed metalation of enantiopure 4-piperidone. This study demonstrates the utility of N-Boc-protected piperidones in complex molecular syntheses, contributing to the synthesis of natural products and bioactive compounds (Vu et al., 2014).
Cytotoxic Activity Against Cancer Cells
Ocasio-Malavé et al. (2019) synthesized curcuminoids containing a Boc piperidone core, showing cytotoxic activity against colorectal and prostate cancer cell lines. The study supports the potential of Boc-piperidone chalcones as novel cytotoxic agents against metastatic cancer cells (Ocasio-Malavé et al., 2019).
Enzymatic Synthesis of Chiral Amines
Petri et al. (2019) described the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. This method presents a sustainable, one-step approach to producing chiral amines, important intermediates in pharmaceutical manufacturing (Petri et al., 2019).
properties
IUPAC Name |
tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVWTYQQVHHCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN(C1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5,5-dimethyl-3-piperidone | |
CAS RN |
1000894-83-6 | |
Record name | tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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